tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate molecular weight and 2D structure
tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate molecular weight and 2D structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular characteristics, the strategic importance of its structural components, and the broader context of its potential applications in drug discovery, grounded in authoritative scientific literature.
Core Molecular Profile
tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate is a bifunctional molecule featuring a saturated seven-membered azepane ring and an aromatic five-membered pyrazole ring. The azepane nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to manage reactivity during multi-step synthetic sequences.
Quantitative Data
The fundamental physicochemical properties of this molecule are summarized below.
| Property | Value | Source |
| CAS Number | 2380893-98-9 | AiFChem[1] |
| Molecular Formula | C₁₄H₂₃N₃O₂ | AiFChem[1] |
| Molecular Weight | 265.36 g/mol | AiFChem[1] |
| IUPAC Name | tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate | AiFChem[1] |
2D Chemical Structure
The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the azepane and pyrazole rings, as well as the placement of the Boc protecting group.
(Image generated based on SMILES string from AiFChem)
Structural and Functional Analysis
The unique combination of a flexible saturated heterocycle (azepane), a versatile aromatic heterocycle (pyrazole), and a sterically demanding protecting group (tert-butyl carboxylate) makes this molecule a valuable building block in the synthesis of more complex pharmaceutical agents.
Caption: Logical relationship of the molecule's key functional components.
The Azepane Scaffold: A Privileged Structure
The azepane ring is a seven-membered, nitrogen-containing heterocycle that has gained recognition as a "privileged structure" in medicinal chemistry.[2][3] Its non-planar, flexible conformation allows it to present substituents in a variety of three-dimensional arrangements, which can be crucial for optimizing interactions with biological targets.[2] Azepine derivatives have demonstrated a wide spectrum of pharmacological activities, including uses as antipsychotics, antihistamines, and anticonvulsants.[3][4] The presence of the azepane core in this molecule provides a versatile scaffold that can be further functionalized to explore structure-activity relationships (SAR) in drug development programs.[5][6]
The Pyrazole Moiety: A Cornerstone in Drug Discovery
Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is another cornerstone of medicinal chemistry.[7][8] This scaffold is present in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the kinase inhibitor baricitinib.[7][8] The pyrazole nucleus is metabolically stable and can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with protein targets.[7] Pyrazole derivatives are known to exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[9][10][11] The inclusion of the pyrazole moiety in tert-butyl 3-(1H-pyrazol-3-yl)azepane-1-carboxylate suggests its utility as a precursor for compounds targeting a wide array of diseases.
The tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is one of the most common nitrogen-protecting groups in organic synthesis. Its primary function is to temporarily block the reactivity of the azepane's secondary amine. This allows for selective chemical modifications at other positions of the molecule, such as the pyrazole ring. The Boc group is valued for its stability under a wide range of reaction conditions and its clean, acid-labile removal, typically with reagents like trifluoroacetic acid. This strategic protection is essential for the controlled, step-wise synthesis of complex drug candidates.
Synthetic and Experimental Protocols
While a specific, detailed synthesis for this exact molecule is not provided in the search results, its structure suggests a convergent synthesis strategy. A plausible approach would involve the coupling of a pre-functionalized azepane derivative with a pyrazole-containing building block.
General Protocol for Boc Protection of Amines
This is a standard procedure in organic synthesis and would be an initial step in building the azepane portion of the molecule.
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Dissolve the amine-containing starting material (e.g., 3-(1H-pyrazol-3-yl)azepane) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
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Add a base, such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents), to the solution.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl solution).
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Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield the pure Boc-protected amine.
Conceptual Synthetic Workflow
The synthesis of the target molecule would likely follow a pathway that strategically combines the key structural motifs.
Sources
- 1. 2380893-98-9 | tert-Butyl (S)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate - AiFChem [aifchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. nepjol.info [nepjol.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. epj-conferences.org [epj-conferences.org]
